molecular formula C15H13NO2S B1365244 2-tosyl-1H-indole

2-tosyl-1H-indole

Cat. No. B1365244
M. Wt: 271.3 g/mol
InChI Key: SFLNGWZAZXGDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tosyl-1H-indole is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tosyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tosyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-tosyl-1H-indole

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1H-indole

InChI

InChI=1S/C15H13NO2S/c1-11-6-8-13(9-7-11)19(17,18)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3

InChI Key

SFLNGWZAZXGDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of indole (586 mg, 5.0 mmol) in 10 mL THF at −70° C. was added n-butyl lithium (3.7 mL, 5.1 mmol, 1.39 M in hexane) dropwise over 35 min keeping the temperature below −65° C. The reaction was stirred at −70° C. for 30 min, then a saturated solution of CO2 in 20 mL THF added by cannula, the dry ice bath removed and the reaction mixture bubbled with CO2 as the reaction warmed to room temperature. The reaction mixture was concentrated in vacuo then taken up in 10 mL THF and cooled to −70° C. To the solution was added tert-butyl lithium (3 mL, 5.17 mmol, 1.7 M in pentane) dropwise and stirred at −70° C. 1 h, then the reaction mixture added by cannula to a solution of p-toluenesulfonyl fluoride (1.74 g, 10 mmol) in 10 mL THF and stirred at −70° C. 2 h. The reaction was quenched with 1 mL H2O, poured into a solution of ammonium chloride (pH 5), and extracted twice with CHCl3. The combined organic extract was washed successively with a saturated solution of sodium bicarbonate and brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified via silica gel chromatography using a gradient from 2 to 20% ethyl acetate in hexanes to give a final yield of 199 mg (0.73 mmol). 1H NMR (500 MHz, CDCl3, δ): 2.41 (s, 3H), 7.16-7.26 (m, 2H), 7.27-7.33 (m, 2H), 7.35 (t, J=7.3 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.69 (d, J=8.1 Hz, 1H), 7.93 (d, J=8.3 Hz, 2H), 9.31 (s, 1H). 13C NMR (500 MHz, CDCl3, δ): 21.61, 108.87, 112.39, 121.52, 122.62, 125.95, 127.08, 127.35, 130.02, 134.45, 137.16, 138.53, 144.57.
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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